3-iodo-4-methoxy-N-{[2-(naphthalen-1-ylacetyl)hydrazinyl]carbonothioyl}benzamide
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Overview
Description
3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide is a complex organic compound with a unique structure that includes an iodine atom, a methoxy group, and a naphthylacetyl hydrazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine, chlorine, or bromine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the iodine atom can result in the formation of a fluorinated or chlorinated derivative .
Scientific Research Applications
3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide include:
- 3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonyl}benzamide
- 3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbothioyl}aniline
- 3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbothioyl}phenylacetamide
Uniqueness
What sets 3-iodo-4-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H18IN3O3S |
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Molecular Weight |
519.4 g/mol |
IUPAC Name |
3-iodo-4-methoxy-N-[[(2-naphthalen-1-ylacetyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H18IN3O3S/c1-28-18-10-9-15(11-17(18)22)20(27)23-21(29)25-24-19(26)12-14-7-4-6-13-5-2-3-8-16(13)14/h2-11H,12H2,1H3,(H,24,26)(H2,23,25,27,29) |
InChI Key |
PFBGZKLDDQISOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CC3=CC=CC=C32)I |
Origin of Product |
United States |
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